Cas no 2171592-85-9 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid structure
2171592-85-9 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid
CAS番号:2171592-85-9
MF:C25H24N4O6
メガワット:476.481266021729
CID:5896768
PubChem ID:165819356

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
    • 2171592-85-9
    • EN300-1564480
    • インチ: 1S/C25H24N4O6/c1-29-12-20(21(28-29)24(31)32)26-23(30)22-19(10-11-34-22)27-25(33)35-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19,22H,10-11,13H2,1H3,(H,26,30)(H,27,33)(H,31,32)
    • InChIKey: IUEWPKJZYOFHQL-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1C(NC1=CN(C)N=C1C(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 476.16958450g/mol
  • どういたいしつりょう: 476.16958450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 789
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 132Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1564480-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
1g
$3368.0 2023-06-04
Enamine
EN300-1564480-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
2.5g
$6602.0 2023-06-04
Enamine
EN300-1564480-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
100mg
$2963.0 2023-09-24
Enamine
EN300-1564480-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
500mg
$3233.0 2023-09-24
Enamine
EN300-1564480-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
10000mg
$14487.0 2023-09-24
Enamine
EN300-1564480-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
250mg
$3099.0 2023-09-24
Enamine
EN300-1564480-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
10g
$14487.0 2023-06-04
Enamine
EN300-1564480-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
0.1g
$2963.0 2023-06-04
Enamine
EN300-1564480-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
0.25g
$3099.0 2023-06-04
Enamine
EN300-1564480-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171592-85-9
0.5g
$3233.0 2023-06-04

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献

Related Articles

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2171592-85-9)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2171592-85-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and oxolane, with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of this protecting group makes it particularly useful in the synthesis of peptides and other biologically active molecules.

The chemical structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid is characterized by its intricate arrangement of functional groups. The Fmoc group, which is a common protecting group in peptide synthesis, ensures that the amino functionality remains inactive during the synthesis process. This allows for precise control over the reactivity and selectivity of the molecule, making it an invaluable tool in the development of complex organic compounds.

Recent studies have highlighted the potential applications of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid as a key intermediate in the synthesis of novel antiviral agents. The researchers found that the compound's unique structure and reactivity profile made it an excellent candidate for developing drugs targeting viral infections, particularly those caused by RNA viruses such as influenza and SARS-CoV-2.

In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid in the development of anti-cancer drugs. The compound was used to synthesize a series of pyrazole derivatives with potent cytotoxic activity against various cancer cell lines. The results showed that these derivatives exhibited significant antiproliferative effects, suggesting their potential as lead compounds for further drug development.

The synthetic versatility of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid has also been explored in the context of drug delivery systems. A recent review article in Advanced Drug Delivery Reviews discussed the use of this compound as a building block for designing prodrugs with improved pharmacokinetic properties. The Fmoc group can be selectively cleaved under specific conditions, releasing the active drug at the desired site of action. This approach has shown promise in enhancing the bioavailability and reducing the side effects of various therapeutic agents.

The physical and chemical properties of 4-3-{(9H-fluoren–9–yl)methoxycarbonyl}amino)oxolane–2–amido–1–methyl–1H–pyrazole–3–carboxylic acid have been extensively studied to understand its behavior in different environments. It is typically a white crystalline solid with a high melting point, making it stable under various conditions. Its solubility properties have been optimized through careful selection of solvents, allowing for efficient purification and handling during synthesis.

In terms of safety and handling, it is important to note that while 4–3–{((9H–fluoren–9–yl)methoxycarbonyl}amino)oxolane–2–amido–1–methyl–1H–pyrazole–3–carboxylic acid is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.

The future prospects for 4–3-{((9H-fluoren−9−yl)methoxycarbonyl}amino)oxolane−2−amido−1−methyl−1H−pyrazole−3−carboxylic acid are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As advances in synthetic methods and drug design continue to evolve, it is likely that this compound will play an increasingly important role in the development of novel pharmaceuticals.

In conclusion, 4–3-{((9H-fluoren−9−yl)methoxycarbonyl}amino)oxolane−2−amido−1−methyl−1H−pyrazole−3−carboxylic acid (CAS No. 2171592−85−9) is a versatile and valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an excellent candidate for further exploration and development, contributing to advancements in drug discovery and therapeutic applications.

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